2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
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Overview
Description
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is an organic compound with the molecular formula C₁₁H₁₀F₃NO₂ and a molecular weight of 245.20 g/mol . This compound is characterized by the presence of both ethoxy and trifluoroethoxy groups attached to a benzonitrile core. It is primarily used in research and development settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 2-ethoxybenzonitrile with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Medicine: As a reference compound in the development of pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile include:
2-Ethoxybenzonitrile: Lacks the trifluoroethoxy group, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethoxybenzonitrile: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-(2,2,2-Trifluoroethoxy)benzonitrile: Similar structure but without the ethoxy group, leading to different chemical properties.
The uniqueness of this compound lies in the combination of both ethoxy and trifluoroethoxy groups, which can influence its reactivity, solubility, and overall chemical behavior.
Properties
IUPAC Name |
2-ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-16-9-4-3-5-10(8(9)6-15)17-7-11(12,13)14/h3-5H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBRNALJPGILPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371875 |
Source
|
Record name | 2-ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-04-3 |
Source
|
Record name | 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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